1-Nitropentane

Catalog No.
S1905743
CAS No.
628-05-7
M.F
C5H11NO2
M. Wt
117.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Nitropentane

CAS Number

628-05-7

Product Name

1-Nitropentane

IUPAC Name

1-nitropentane

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

InChI

InChI=1S/C5H11NO2/c1-2-3-4-5-6(7)8/h2-5H2,1H3

InChI Key

BVALZCVRLDMXOQ-UHFFFAOYSA-N

SMILES

CCCCC[N+](=O)[O-]

Canonical SMILES

CCCCC[N+](=O)[O-]
  • Nucleophilic Substitution Reactions: The nitro group can be displaced by a nucleophile, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This strategy is employed in the synthesis of amines, alcohols, and other functionalized molecules [PubChem, National Institutes of Health (.gov)].
  • Reduction Reactions: The nitro group can be reduced to an amine group (NH2) using various reducing agents. This conversion is useful for preparing amines with specific chain lengths and functionalities ScienceDirect, Elsevier: .
  • C-C Bond Formation Reactions: The presence of a relatively weak C-H bond adjacent to the nitro group makes 1-nitropentane susceptible to reactions that form carbon-carbon bonds. This property is valuable for constructing more complex molecules [Organic Chemistry by John McMurry (8th Edition), pg. 842].

-Nitropentane in Pharmaceutical Research

The unique properties of 1-nitropentane make it a valuable tool in pharmaceutical research. Here's how it contributes:

  • Introduction of a Nitro Group: The nitro group can be a crucial pharmacophore, a molecular fragment responsible for a drug's interaction with a biological target. 1-Nitropentane serves as a precursor for introducing this group into potential drug candidates Journal of Medicinal Chemistry, American Chemical Society: .
  • Synthesis of Nitro-containing Drugs: Some existing medications contain nitro groups essential for their therapeutic activity. 1-Nitropentane can be a starting material for synthesizing these drugs or their analogs for further research Current Opinion in Drug Discovery & Development, Mary Ann Liebert, Inc.: .

-Nitropentane as a Research Solvent

Beyond its role as a reactant, 1-Nitropentane exhibits properties that make it a useful solvent in some research applications:

  • Dissolving Polar and Nonpolar Compounds: Its molecular structure allows it to dissolve a broad range of compounds, both polar (having an electrical charge distribution) and nonpolar (lacking a significant charge separation). This versatility makes it applicable in various synthetic procedures Chemical Book: .
  • Stability and Compatibility: 1-Nitropentane demonstrates good stability under certain storage conditions and compatibility with a range of other chemicals commonly used in laboratories. This allows for its safe handling in research settings American Elements: .

1-Nitropentane is an organic compound with the molecular formula C₅H₁₁NO₂. It is classified as a nitroalkane and is characterized by the presence of a nitro group (-NO₂) attached to a five-carbon alkane chain, specifically at the terminal carbon. This compound appears as a colorless liquid and has a relatively low boiling point, making it useful in various applications. The structure of 1-nitropentane can be represented as follows:

text
CH3-CH2-CH2-CH2-NO2

1-Nitropentane is primarily utilized in chemical synthesis and as a solvent in laboratory settings. Its properties allow it to participate in various

And formulations due to its ability to dissolve various organic compounds.
  • Intermediate in Synthesis: It serves as an intermediate in the synthesis of other chemical compounds, particularly in organic chemistry.
  • Research Tool: Its unique properties make it valuable for studying reaction mechanisms and pathways in laboratory settings .
  • 1-Nitropentane can be synthesized through several methods:

    • Direct Nitration: A common method involves mixing pentane with nitric acid under controlled conditions. This process requires careful temperature management to prevent excessive heat that could lead to decomposition or unwanted side reactions .
    • Oxidative Denitrification: Research has explored the oxidative denitrification of 1-nitropentane using specific catalysts, providing alternative pathways for its synthesis and modification .

    Studies on the interactions involving 1-nitropentane focus on its reactivity with other compounds. For example, its participation in Michael addition reactions highlights its ability to act as a nucleophile. Additionally, research into its oxidative denitrification suggests potential pathways for modifying its structure and exploring its reactivity further . Understanding these interactions is crucial for developing safe handling practices and optimizing its use in synthetic chemistry.

    1-Nitropentane shares structural similarities with other nitroalkanes. Below is a comparison highlighting its uniqueness:

    Compound NameMolecular FormulaUnique Features
    1-NitrobutaneC₄H₉NO₂Shorter carbon chain; less steric hindrance
    2-NitrobutaneC₄H₉NO₂Different position of the nitro group
    1-NitrohexaneC₆H₁₃NO₂Longer carbon chain; higher boiling point
    NitroethaneC₂H₅NO₂Smaller size; more reactive due to less steric hindrance
    NitromethaneCH₃NO₂Simplest structure; highly reactive

    While all these compounds contain the nitro functional group, 1-nitropentane's five-carbon chain provides unique properties that influence its reactivity and applications compared to shorter or longer-chain analogs. Its specific position of the nitro group also affects its chemical behavior and potential uses in synthetic pathways .

    XLogP3

    2

    LogP

    2.01 (LogP)

    UNII

    AU9UDR808R

    GHS Hazard Statements

    Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Irritant

    Irritant

    Other CAS

    628-05-7

    Wikipedia

    1-Nitropentane

    Dates

    Modify: 2023-08-16

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